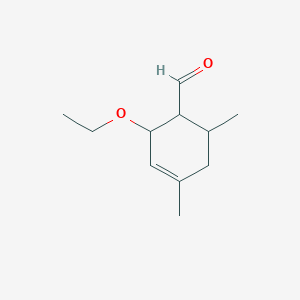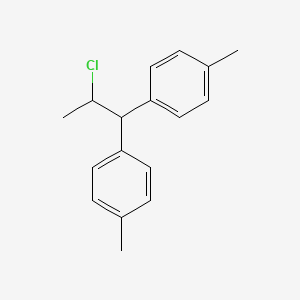
Benzene-1,3-diol;4-tert-butylphenol;formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol is a synthetic polymer formed by the reaction of formaldehyde with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol. This compound is part of the phenol-formaldehyde resin family, which are known for their high mechanical strength, thermal stability, and chemical resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol typically involves a step-growth polymerization reaction. The process can be either acid- or base-catalyzed. Formaldehyde reacts with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol at the ortho and para positions, forming hydroxymethyl derivatives. These intermediates further react to form methylene and ether bridges, resulting in a three-dimensional network polymer .
Industrial Production Methods
Industrial production of this polymer often employs a controlled reaction environment to ensure consistent product quality. The reaction is typically carried out in a reactor where temperature, pH, and reactant concentrations are carefully monitored. The polymerization can be terminated at various stages to produce resins with different molecular weights and properties .
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce additional functional groups, enhancing its reactivity and compatibility with other materials.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as reducing its brittleness.
Substitution: Various substituents can be introduced into the polymer backbone to tailor its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced mechanical, thermal, and chemical properties. These modifications can make the polymer suitable for a wider range of applications .
Applications De Recherche Scientifique
Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a component in diagnostic assays.
Industry: Applied in the production of adhesives, coatings, and high-performance composites.
Mécanisme D'action
The mechanism of action of formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol involves the formation of a cross-linked network structure. This network provides the polymer with its characteristic mechanical strength and thermal stability. The molecular targets and pathways involved in its action include the interaction of hydroxymethyl groups with other reactive sites, leading to the formation of methylene and ether bridges .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol-formaldehyde resin: Similar in structure but lacks the 4-(1,1-dimethylethyl)phenol component.
Urea-formaldehyde resin: Contains urea instead of phenol derivatives, resulting in different properties.
Melamine-formaldehyde resin: Uses melamine, providing higher thermal stability and hardness.
Uniqueness
Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol is unique due to the presence of 4-(1,1-dimethylethyl)phenol, which imparts additional hydrophobicity and thermal stability to the polymer. This makes it particularly suitable for applications requiring high-performance materials .
Propriétés
Numéro CAS |
59633-97-5 |
|---|---|
Formule moléculaire |
C17H22O4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
benzene-1,3-diol;4-tert-butylphenol;formaldehyde |
InChI |
InChI=1S/C10H14O.C6H6O2.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;7-5-2-1-3-6(8)4-5;1-2/h4-7,11H,1-3H3;1-4,7-8H;1H2 |
Clé InChI |
BAGGOTMFISSVIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC(=CC(=C1)O)O |
Numéros CAS associés |
59633-97-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)



![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)


![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)


![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)
